d-Mannono-d-lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Mannono-d-lactam: is a lactam derivative of d-mannose, a naturally occurring sugar. It is known for its role as a glycosidase inhibitor, which makes it significant in various biochemical and pharmaceutical applications. The compound is characterized by its unique structure, which includes a lactam ring formed by the cyclization of d-mannose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-mannono-d-lactam can be achieved through an enantiospecific process starting from vitamin C. This involves an eight-step synthesis that includes several key reactions such as oxidation, reduction, and cyclization . The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired enantiospecificity.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic conversion and biotechnological methods are being explored to make the production more feasible and cost-effective .
Chemical Reactions Analysis
Types of Reactions: d-Mannono-d-lactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at various positions on the lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties depending on the specific substitutions and modifications made .
Scientific Research Applications
d-Mannono-d-lactam has a wide range of applications in scientific research:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is significant in studying carbohydrate metabolism and enzyme inhibition.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: It is used in the production of various biochemical products and as a research tool in developing new pharmaceuticals
Mechanism of Action
The mechanism of action of d-mannono-d-lactam involves its role as a glycosidase inhibitor. It binds to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and energy production .
Comparison with Similar Compounds
d-Mannose: A simple sugar that is an epimer of glucose.
d-Tagatose: A low-calorie sweetener with similar properties to d-mannose.
d-Allulose: Another low-calorie sugar with anti-inflammatory and anti-hyperlipidemic properties.
Uniqueness: d-Mannono-d-lactam is unique due to its lactam ring structure, which imparts distinct chemical and biological properties. Unlike its simpler sugar counterparts, the lactam ring allows it to act as a potent glycosidase inhibitor, making it valuable in both research and therapeutic applications .
Properties
Molecular Formula |
C6H11NO6 |
---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO6/c8-1-6(13)4(11)2(9)3(10)5(12)7-6/h2-4,8-11,13H,1H2,(H,7,12)/t2-,3+,4+,6-/m1/s1 |
InChI Key |
WBUDAFXUTYJZKP-SHPLCBCASA-N |
Isomeric SMILES |
C([C@]1([C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O)O |
Canonical SMILES |
C(C1(C(C(C(C(=O)N1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.